

4-Bromo-2-isopropylphenol CAS number and physical constants

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Compound of Interest

Compound Name: 4-Bromo-2-isopropylphenol

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An In-depth Technical Guide to **4-Bromo-2-isopropylphenol**: Properties, Synthesis, and Applications

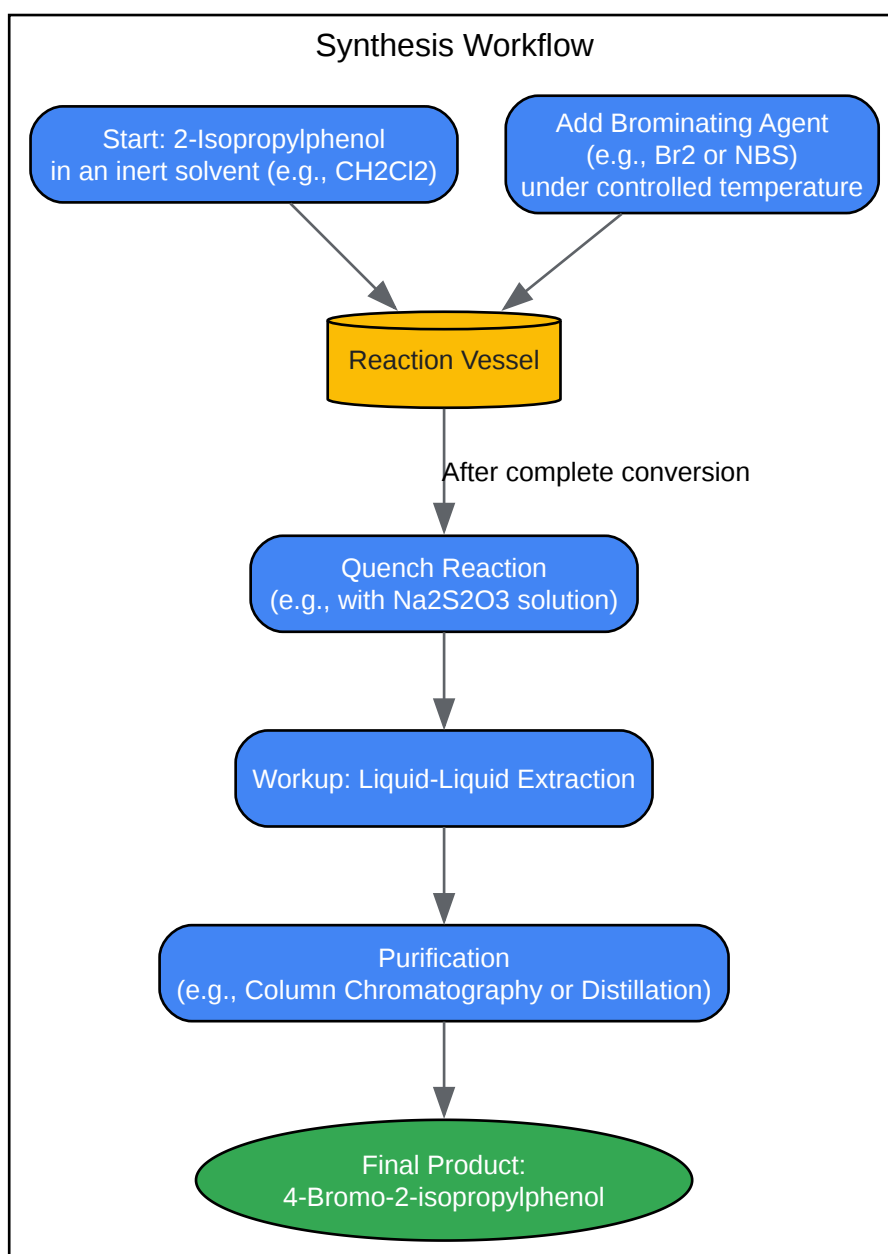
Abstract

This technical guide provides a comprehensive overview of **4-Bromo-2-isopropylphenol**, a halogenated aromatic compound of significant interest in synthetic chemistry. We will delve into its core physicochemical properties, established synthetic routes, characteristic reactivity, and its emerging applications, particularly as a versatile intermediate for researchers, scientists, and professionals in drug development. This document is designed to serve as a foundational resource, grounded in authoritative data to support advanced research and development endeavors.

Core Chemical Identity and Physical Properties

4-Bromo-2-isopropylphenol is a substituted phenol featuring a bromine atom at the para-position and an isopropyl group at the ortho-position relative to the hydroxyl group. This specific arrangement of functional groups imparts a unique combination of steric and electronic properties that are valuable in organic synthesis.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 26307-50-6^{[1][2][3][4][5]}.



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Caption: Conceptual workflow for the synthesis of **4-Bromo-2-isopropylphenol**.

Causality in Experimental Design:

- Choice of Solvent: An inert solvent like dichloromethane (CH_2Cl_2) or carbon disulfide is often chosen to dissolve the starting phenol without participating in the reaction.[6]

- **Brominating Agent:** While elemental bromine (Br_2) is effective, N-Bromosuccinimide (NBS) is often preferred as a safer and more manageable source of electrophilic bromine, reducing the formation of polybrominated byproducts.
- **Temperature Control:** Lowering the reaction temperature (e.g., 0°C or below) is crucial. It slows down the reaction rate, thereby increasing the selectivity for the thermodynamically favored para-product over the kinetically accessible ortho-product.[6]
- **Workup and Purification:** The reaction is typically quenched with a reducing agent like sodium thiosulfate to neutralize any excess bromine. Purification via column chromatography or vacuum distillation is necessary to separate the desired 4-bromo isomer from any unreacted starting material and other isomers.

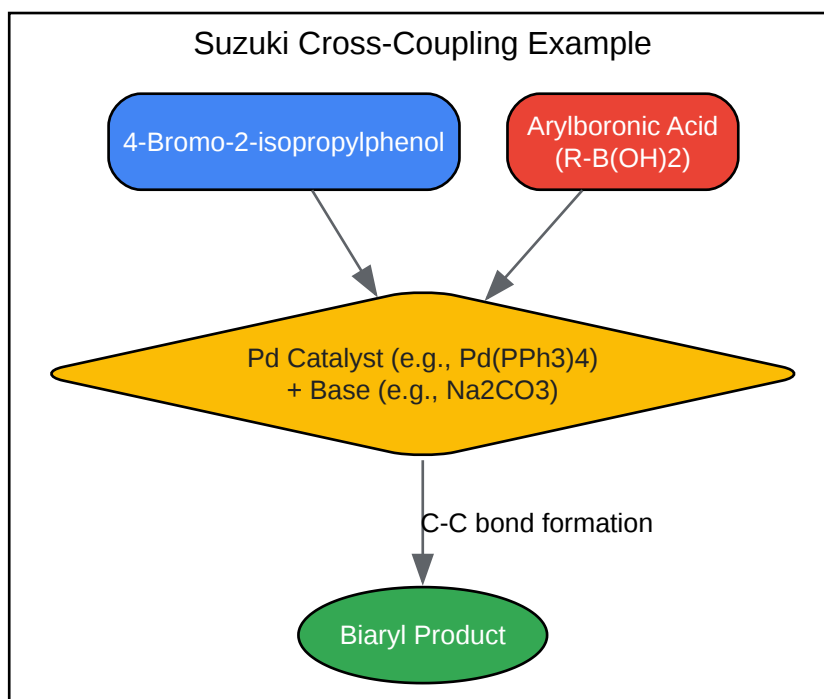
Chemical Reactivity and Synthetic Utility

The utility of **4-Bromo-2-isopropylphenol** as a synthetic intermediate stems from the distinct reactivity of its three functional components: the hydroxyl group, the bromine atom, and the aromatic ring.

- **Phenolic Hydroxyl Group:** The acidic proton can be deprotonated to form a phenoxide, a potent nucleophile. This allows for O-alkylation or O-acylation reactions to produce ethers and esters, respectively.
- **Aryl Bromide:** The carbon-bromine bond is a key site for forming new carbon-carbon or carbon-heteroatom bonds. It is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions.
- **Aromatic Ring:** The electron-rich ring can undergo further electrophilic substitution, although the existing substituents will direct incoming electrophiles to the remaining open positions.

Application in Cross-Coupling Reactions

A primary application for aryl bromides like **4-Bromo-2-isopropylphenol** is in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern pharmaceutical synthesis, enabling the construction of complex molecular scaffolds.[7]



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Caption: Role of **4-Bromo-2-isopropylphenol** in Suzuki cross-coupling.

This reactivity makes it a valuable building block for synthesizing more complex molecules, including potential drug candidates and functional materials. For instance, related brominated phenols serve as intermediates in the synthesis of anticancer agents, antivirals, and compounds targeting neurological disorders.^[7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for **4-Bromo-2-isopropylphenol** was not found in the search results, data for structurally similar compounds like 4-bromophenol and 2-bromo-4-isopropylphenol provide essential guidance.

- **Hazards:** Halogenated phenols are generally considered hazardous. They are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation. They may also cause respiratory irritation.^{[8][9][10]}
- **Precautionary Measures:** Standard laboratory personal protective equipment (PPE) should be used.

- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]
- Skin Protection: Wear impervious protective gloves and clothing.[11]
- Respiratory Protection: Use only in a well-ventilated area or with a suitable respirator if exposure limits are exceeded.[11]
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.[8][12]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

Researchers are required to consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

4-Bromo-2-isopropylphenol (CAS: 26307-50-6) is a strategically important chemical intermediate. Its defined structure, featuring ortho-isopropyl and para-bromo substituents on a phenol ring, provides a versatile platform for synthetic transformations. Its utility in metal-catalyzed cross-coupling reactions makes it a valuable building block for the construction of complex organic molecules relevant to the pharmaceutical and material science industries. Proper handling and adherence to safety protocols are paramount when working with this compound.

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